Product packaging for CID 16219796(Cat. No.:CAS No. 89304-26-7)

CID 16219796

Cat. No.: B157673
CAS No.: 89304-26-7
M. Wt: 229.10 g/mol
InChI Key: RTAVNKBUIDTTIZ-UHFFFAOYSA-N
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Description

Overview of Oxalomalic Acid as a Metabolic Intermediate and Modulator

Oxalomalic acid is recognized as a tricarboxylic acid intermediate. researchgate.net It is formed in vitro and in vivo through the condensation of oxaloacetate and glyoxylate (B1226380). researchgate.netpsu.edu This formation is significant as it links the metabolism of these two compounds to the regulation of central metabolic pathways. While not a direct intermediate in the citric acid cycle, its structural similarity to citrate (B86180) allows it to interact with enzymes that bind to tricarboxylic acids.

Its primary role in biochemical research stems from its function as a potent modulator of specific enzymes. It is a well-documented competitive inhibitor of two key enzymes: NADP+-dependent isocitrate dehydrogenase (IDH) and aconitase. researchgate.netcaymanchem.comnih.gov By inhibiting these enzymes, oxalomalic acid can significantly alter cellular metabolism and redox balance. For instance, inhibition of NADP+-dependent IDH can impact the cellular supply of NADPH, a critical reducing equivalent for antioxidant systems. nih.gov

Significance of Oxalomalic Acid Sodium Salt as a Probe in Cellular and Enzymatic Studies

The inhibitory properties of oxalomalic acid sodium salt make it an invaluable probe for studying a variety of cellular and enzymatic processes. Researchers utilize it to investigate the roles of its target enzymes in specific cellular functions and disease models.

In cellular studies, oxalomalic acid has been instrumental in elucidating the protective role of NADP+-dependent isocitrate dehydrogenase against oxidative stress. nih.gov By inhibiting this enzyme, researchers can induce a state of oxidative stress and study the downstream consequences, such as lipid peroxidation and DNA damage. nih.gov It has also been used to study the regulation of apoptosis (programmed cell death), where inhibition of IDH can enhance apoptosis in certain cell types.

In enzymatic studies, oxalomalic acid is used to probe the active sites and reaction mechanisms of aconitase and IDH. Its competitive inhibition provides insights into the substrate binding and catalytic processes of these enzymes. researchgate.net Furthermore, its effects on aconitase have been linked to the regulation of iron metabolism, as cytosolic aconitase also functions as an iron regulatory protein (IRP1). researchgate.netnih.gov

Historical Context of Oxalomalate Discovery and Early Research

Early investigations into the control of the citric acid cycle by glyoxylate led to the recognition of oxalomalate as a significant inhibitory compound. A pivotal 1967 study by A. Ruffo, E. Testa, and A. Adinolfi and their colleagues detailed the mechanism of inhibition by oxalomalate on key enzymes of the citric acid cycle. portlandpress.comportlandpress.com Their work demonstrated that oxalomalate, formed from the condensation of glyoxylate and oxaloacetate, was a powerful inhibitor of aconitase. portlandpress.comfrontiersin.org

These early studies established the foundation for understanding the inhibitory potential of oxalomalate. Subsequent research built upon this knowledge, exploring its effects on other enzymes like NADP+-dependent isocitrate dehydrogenase and delving deeper into its implications for cellular metabolism and regulation. frontiersin.org The initial findings that oxalomalate could be synthesized in vivo from cellular metabolites underscored its potential physiological relevance and spurred further investigation into its role in both normal and pathological conditions. psu.edu

Interactive Data Tables

Below are interactive tables summarizing key research findings related to the enzymatic inhibition and cellular effects of oxalomalic acid.

Table 1: Enzymatic Inhibition by Oxalomalic Acid

EnzymeType of InhibitionKey FindingsReferences
NADP+-dependent Isocitrate Dehydrogenase (IDH)CompetitivePotent inhibition, leading to decreased NADPH production. nih.gov
AconitaseCompetitiveStrong inhibition of both mitochondrial and cytosolic forms. researchgate.netnih.gov
ATP-citrate synthaseCompetitiveInhibits by mimicking the substrate oxaloacetate. caymanchem.com

Table 2: Cellular Effects of Oxalomalic Acid Treatment

Cellular ProcessModel SystemObserved EffectReferences
Oxidative StressU937 cellsEnhanced lipid peroxidation and DNA damage. nih.gov
ApoptosisU937 cellsIncreased susceptibility to apoptosis. nih.gov
Iron Metabolism3T3-L1 fibroblasts, SH-SY5Y cellsDecreased RNA-binding activity of iron-regulatory proteins. researchgate.netnih.gov
Citrate MetabolismCitrus fruit callusIncreased citrate content.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6NaO8 B157673 CID 16219796 CAS No. 89304-26-7

Properties

CAS No.

89304-26-7

Molecular Formula

C6H6NaO8

Molecular Weight

229.10 g/mol

IUPAC Name

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H6O8.Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);

InChI Key

RTAVNKBUIDTTIZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O

Synonyms

3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt

Origin of Product

United States

Biosynthesis and Metabolic Origin of Oxalomalic Acid

In Vivo Formation Mechanisms of Oxalomalic Acid

The formation of oxalomalic acid within a biological system is a result of the chemical union of oxaloacetate and glyoxylate (B1226380). This process can occur through both enzymatic and non-enzymatic pathways, highlighting the compound's potential to be formed under various cellular conditions.

Condensation Pathways Involving Key Metabolic Precursors

The primary route to oxalomalic acid formation is the condensation reaction between oxaloacetate, a crucial intermediate in the citric acid cycle, and glyoxylate, a key component of the glyoxylate cycle.

While the direct enzymatic condensation of oxaloacetate and glyoxylate to form oxalomalic acid is not as extensively documented as other metabolic reactions, the existence of enzymes capable of catalyzing similar aldol (B89426) condensations within central metabolism suggests the potential for such a pathway. For instance, malate (B86768) synthase, a key enzyme in the glyoxylate cycle, catalyzes the condensation of acetyl-CoA and glyoxylate to form malate. The structural similarities between acetyl-CoA and the reactive portion of oxaloacetate could imply that under certain conditions, enzymes with analogous catalytic mechanisms might facilitate the formation of oxalomalic acid. However, specific enzymes dedicated to this reaction have yet to be definitively identified in many organisms.

Significant evidence points to the non-enzymatic, spontaneous formation of oxalomalic acid from oxaloacetate and glyoxylate under physiological conditions. Research has demonstrated that this aldol addition reaction can occur within minutes at neutral pH and room temperature. This spontaneous reaction is of particular interest as it suggests that the formation of oxalomalic acid may not be tightly regulated by enzymatic control, but rather influenced by the localized concentrations of its precursors. The subsequent decarboxylation of the initially formed oxalomalate is also a documented step in this non-enzymatic pathway.

Intracellular Localization and Compartmentalization of Oxalomalate Precursors

The biosynthesis of oxalomalic acid is intrinsically linked to the subcellular locations of its precursors, oxaloacetate and glyoxylate. Their compartmentalization within the cell dictates the potential sites of oxalomalic acid formation.

Oxaloacetate , a vital metabolic hub, is found in two primary cellular compartments:

Mitochondria: As a key intermediate of the tricarboxylic acid (TCA) cycle, oxaloacetate is continuously generated and consumed within the mitochondrial matrix.

Cytosol: Oxaloacetate also plays a crucial role in the cytosol, particularly in the process of gluconeogenesis, where it is synthesized from pyruvate (B1213749).

Glyoxylate metabolism is more varied across different organisms and cellular compartments:

Peroxisomes (and Glyoxysomes): In plants and some microorganisms, the glyoxylate cycle is housed within specialized peroxisomes known as glyoxysomes. In these organelles, isocitrate lyase cleaves isocitrate to produce glyoxylate and succinate (B1194679). In human cells, glyoxylate is produced and detoxified within peroxisomes.

Mitochondria: Glyoxylate can also be generated within the mitochondria of human cells.

Cytosol: The cytosol is another site of glyoxylate metabolism and detoxification in human cells.

The presence of both oxaloacetate and glyoxylate in multiple cellular compartments, including the mitochondria and cytosol, provides several potential locations for the formation of oxalomalic acid, both enzymatically and non-enzymatically. The specific cellular conditions and the relative concentrations of these precursors in each compartment likely influence the rate and extent of oxalomalic acid biosynthesis.

Cellular and Physiological Roles of Oxalomalic Acid Activity

Metabolic Reprogramming in Cellular Systems

Oxalomalic acid is a key effector of metabolic reprogramming, fundamentally altering how cells process nutrients and generate energy. This is achieved through its targeted disruption of central metabolic hubs.

Oxalomalic acid acts as a competitive inhibitor of crucial enzymes within the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration. Notably, it inhibits both aconitase and NADP-dependent isocitrate dehydrogenase. The inhibition of aconitase blocks the conversion of citrate (B86180) to isocitrate, leading to an accumulation of citrate and a depletion of downstream intermediates. This disruption effectively halts the progression of the TCA cycle, thereby impairing the cell's primary mechanism for the oxidative catabolism of carbohydrates, fats, and proteins.

The inhibition of NADP-dependent isocitrate dehydrogenase further exacerbates this disruption. This enzyme is a key source of NADPH, a crucial reducing equivalent for biosynthetic reactions and antioxidant defense. By inhibiting this enzyme, oxalomalic acid not only disrupts the TCA cycle but also compromises the cell's ability to manage oxidative stress and synthesize essential molecules.

A study on citrus fruit callus demonstrated that the inhibition of aconitase leads to a metabolic shift from the TCA cycle towards amino acid biosynthesis, as the cell attempts to utilize the accumulating citrate in alternative pathways researchgate.net.

Table 1: Enzymes Inhibited by Oxalomalic Acid and Their Metabolic Consequences

Enzyme Pathway Affected Consequence of Inhibition
Aconitase Tricarboxylic Acid (TCA) Cycle Accumulation of citrate, depletion of downstream TCA intermediates, disruption of cellular respiration.
NADP-dependent Isocitrate Dehydrogenase Tricarboxylic Acid (TCA) Cycle, Pentose Phosphate Pathway Disruption of the TCA cycle, reduced production of NADPH, impaired antioxidant defense and biosynthesis.

The TCA cycle is an amphibolic pathway, meaning it participates in both catabolism and anabolism. Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis, while cataplerotic reactions are those that remove these intermediates. By inhibiting aconitase, oxalomalic acid significantly impacts this delicate balance.

The accumulation of citrate due to aconitase inhibition can enhance cataplerotic pathways that utilize citrate as a precursor, such as fatty acid synthesis in the cytosol. Conversely, the depletion of downstream intermediates like α-ketoglutarate hinders cataplerotic reactions that rely on these molecules for the synthesis of amino acids (e.g., glutamate) and nucleotides.

This disruption also affects anaplerosis. With a stalled TCA cycle, the need to replenish intermediates downstream of the block is altered. For instance, the anaplerotic conversion of glutamate (B1630785) to α-ketoglutarate becomes less effective at sustaining the cycle's flow. This imbalance between anaplerosis and cataplerosis can lead to profound metabolic dysregulation and cellular stress.

Influence on Amino Acid Metabolism and Cellular Secretion

The disruption of the TCA cycle by oxalomalic acid has direct consequences for amino acid metabolism, as many amino acids are synthesized from or degraded to TCA cycle intermediates.

Glutamate, a key excitatory neurotransmitter in the central nervous system and a crucial metabolic intermediate, is synthesized from the TCA cycle intermediate α-ketoglutarate. By inhibiting the production of α-ketoglutarate through its effects on aconitase and isocitrate dehydrogenase, oxalomalic acid can significantly reduce the cellular pool of glutamate available for secretion.

Research has shown that in retinal pigment epithelial cells, the aconitase inhibitor oxalomalate can inhibit hypoxia-induced glutamate secretion. This suggests that under conditions of metabolic stress where glutamate release may be pathologically elevated, oxalomalic acid can exert a regulatory effect. While direct studies on neurons are less prevalent, the fundamental link between the TCA cycle and glutamate synthesis implies a similar regulatory role in neuronal cells, where tight control of glutamate levels is critical to prevent excitotoxicity.

Regulation of Gene Expression and Protein Stability

Beyond its immediate metabolic effects, oxalomalic acid can also influence cellular function by modulating gene expression and the stability of specific proteins.

Studies have shown that oxalomalic acid can inhibit the expression of inducible nitric oxide synthase (iNOS) at the protein level in macrophages, without affecting its mRNA levels. This suggests a post-transcriptional mechanism of regulation, potentially by reducing the biosynthesis or increasing the degradation rate of the iNOS protein nih.gov. Furthermore, oxalomalic acid has been found to reduce the expression and secretion of vascular endothelial growth factor (VEGF) in retinal pigment epithelial cells nih.gov.

A significant mechanism by which oxalomalic acid regulates gene expression is through its interaction with the iron regulatory protein (IRP) system. Cytosolic aconitase is a bifunctional protein that, in its iron-sulfur cluster-replete form, functions as an enzyme. However, under conditions of iron deficiency, it loses its cluster and functions as IRP1, an RNA-binding protein that regulates the translation of proteins involved in iron metabolism.

By binding to the active site of aconitase, oxalomalic acid can lock the protein in a conformation that prevents its conversion to the active IRP1 form. This leads to a decrease in the RNA-binding activity of IRP1 nih.govnih.gov. This modulation of IRP1 activity can alter the expression of proteins such as ferritin (for iron storage) and the transferrin receptor (for iron uptake), thereby impacting cellular iron homeostasis. This represents a direct link between a metabolic inhibitor and the post-transcriptional control of gene expression.

Effects on Protein Degradation Pathways (e.g., iNOS)

Oxalomalic acid sodium salt has been shown to exert significant effects on protein degradation pathways, particularly concerning the inducible nitric oxide synthase (iNOS). In inflammatory conditions, iNOS is responsible for the production of large amounts of nitric oxide (NO) preprints.org. Research has demonstrated that oxalomalic acid inhibits the expression of the iNOS protein in lipopolysaccharide (LPS)-activated J774 macrophages preprints.org.

This inhibition occurs without affecting the messenger RNA (mRNA) content of iNOS, suggesting a post-transcriptional regulatory mechanism. Further investigation into this mechanism revealed that in the presence of cycloheximide, a protein synthesis inhibitor, oxalomalic acid treatment led to a decrease in iNOS protein levels. This finding indicates that oxalomalic acid not only curtails the biosynthesis of iNOS but also accelerates its degradation rate preprints.org.

The implications of this are a reduction in the overproduction of NO, which is often associated with pathological inflammatory conditions. By promoting the degradation of iNOS, oxalomalic acid sodium salt may play a role in modulating the inflammatory response. In vivo studies have corroborated these findings, showing that the administration of oxalomalic acid precursors to LPS-stimulated rats resulted in decreased nitrite (B80452) production and iNOS expression in isolated peritoneal macrophages preprints.org.

ParameterEffect of Oxalomalic Acid Sodium SaltCell Type/Model
iNOS Protein Expression InhibitionLPS-activated J774 macrophages
iNOS mRNA Content No effectLPS-activated J774 macrophages
iNOS Protein Degradation Increased rateLPS-activated J774 cells (with cycloheximide)
Nitrite Production (in vitro) InhibitionLPS-activated J774 macrophages
Nitrite Production (in vivo) DecreasedIsolated peritoneal macrophages from LPS-stimulated rats

Implications for Cellular Processes and Signaling Networks

The influence of oxalomalic acid sodium salt extends to critical cellular processes and signaling networks, including angiogenesis and the broader inflammatory and immune responses. Its role as a metabolic intermediate positions it at the crossroads of cellular energy metabolism and signaling pathways that govern these complex physiological events.

Oxalomalic acid has been identified as an inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF). Studies have revealed that oxalomalic acid can reduce the expression and secretion of VEGF in retinal pigment epithelium (RPE) cells. This reduction in VEGF is a critical factor in the inhibition of choroidal neovascularization (CNV), a hallmark of age-related macular degeneration.

The mechanism underlying this effect is linked to the ability of oxalomalic acid to promote the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that plays a pivotal role in cellular adaptation to low oxygen levels and is a key regulator of VEGF expression. By facilitating the degradation of HIF-1α, oxalomalic acid effectively downregulates the expression of VEGF, thereby impeding the signaling cascade that drives angiogenesis.

Pathway ComponentEffect of Oxalomalic Acid Sodium SaltCellular Context
VEGF Expression ReducedRetinal Pigment Epithelium (RPE) cells
VEGF Secretion ReducedRetinal Pigment Epithelium (RPE) cells
HIF-1α Degradation PromotedRetinal Pigment Epithelium (RPE) cells
Angiogenesis (Choroidal Neovascularization) InhibitedIn vivo models

The immunomodulatory properties of oxalomalic acid are becoming increasingly recognized, positioning it as a key metabolic intermediate with the potential to regulate immune cell function and inflammatory responses. As a member of the tricarboxylic acid (TCA) cycle intermediates, its role extends beyond cellular energy production to the intricate signaling networks that govern immunity nih.govnih.gov.

The metabolic state of immune cells is a critical determinant of their function. The "immunologic Warburg effect" describes the metabolic shift observed in activated immune cells, and TCA cycle intermediates are central to this reprogramming nih.gov. These molecules can leak from the mitochondria under cellular stress and act as signaling molecules in the cytosol, influencing inflammatory gene expression and the production of reactive oxygen species (ROS), which are crucial for both signaling and effector functions of immune cells nih.gov.

Furthermore, the general class of dicarboxylic acids, to which oxalomalic acid belongs, has been noted for its immunomodulatory properties. For instance, certain dicarboxylic acids can influence the function of various immune cells and modulate inflammatory pathways, including the NF-κB and MAP kinase signaling cascades, which are central to the inflammatory response nih.gov.

Cellular Process/PathwayPotential Role of Oxalomalic Acid Sodium Salt
Immune Cell Metabolism Regulation of the "immunologic Warburg effect"
Inflammatory Gene Expression Potential modulation
Reactive Oxygen Species (ROS) Production Potential regulation
Macrophage Function Inhibition of iNOS and NO production
Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) Potential modulation

Research Methodologies and Experimental Approaches for Oxalomalic Acid Studies

In Vitro Cellular Models for Investigating Oxalomalate Effects

In vitro models are fundamental in dissecting the direct cellular and molecular impacts of oxalomalic acid. These systems allow for controlled experimental conditions to study specific cellular responses without the complexities of a whole organism.

A diverse array of mammalian cell lines has been employed to study the effects of oxalomalate, reflecting its broad potential impact on various physiological and pathological processes.

Fibroblasts: While direct studies on oxalomalic acid in fibroblasts are not extensively documented, research on the related metabolic intermediate, oxaloacetate, in human dermal fibroblasts has shown that it can influence cell viability and metabolic profiles. For instance, the addition of oxaloacetate to fibroblast cultures was observed to improve cell viability and alter the levels of metabolites such as cholesterol and lactate (B86563) in the culture medium.

Neuroblastoma Cells: Currently, there is a lack of specific published research investigating the direct effects of oxalomalic acid on neuroblastoma cell lines. Studies on neuroblastoma often focus on other therapeutic agents like retinoic acid and its derivatives to induce differentiation or apoptosis. Given oxalomalate's role in cellular metabolism and the induction of reactive oxygen species (ROS), future research could explore its potential effects on the metabolic vulnerabilities of neuroblastoma cells.

Macrophages: The J774 macrophage cell line has been a key model for studying the immunomodulatory effects of oxalomalate. Research has shown that oxalomalate can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide (LPS)-activated J774 macrophages. This suggests a potential role for oxalomalate in modulating inflammatory responses.

Specialized Epithelial Cells: Studies have utilized retinal pigment epithelium (RPE) cells to investigate the effects of oxalomalate in the context of age-related macular degeneration (AMD). In these specialized epithelial cells, oxalomalate has been shown to reduce the expression and secretion of vascular endothelial growth factor (VEGF), a key factor in angiogenesis. This effect is linked to the inhibition of NADP+-dependent isocitrate dehydrogenase (IDH) and the subsequent generation of ROS.

The table below summarizes the observed effects of oxalomalate and related compounds in various mammalian cell culture systems.

Cell TypeCompoundKey Research Findings
Human Dermal FibroblastsOxaloacetateImproved cell viability; Reduced cholesterol levels in culture medium.
J774 MacrophagesOxalomalateInhibited nitrite (B80452) production and iNOS protein expression.
Retinal Pigment Epithelium (RPE)OxalomalateReduced expression and secretion of VEGF.

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic pathways. While the use of permeabilized tissue preparations allows for the direct study of mitochondrial function and metabolism by providing substrates to the intracellular environment, there is currently no specific published research that has employed this technique to analyze the effects of oxalomalic acid. However, MFA has been used in adipocyte cell lines to study the impact of oxalomalate on metabolic pathways, such as fatty acid synthesis from glutamine. This research has demonstrated that oxalomalate can influence reductive carboxylation flux. Future studies could potentially adapt permeabilized tissue methodologies to further investigate the direct impact of oxalomalate on the metabolic fluxes within specific tissues.

In Vivo Animal Models for Systemic Metabolic Investigation

In vivo animal models are crucial for understanding the systemic effects of oxalomalic acid on metabolism and its potential therapeutic applications.

Rodent models, particularly rats, have been instrumental in investigating the in vivo consequences of oxalomalate administration. In one key study, male Sprague Dawley rats were used to examine the effect of oxalomalate on lipid metabolism and the antioxidant defense system. The rats were injected intraperitoneally with oxalomalate, and various metabolic parameters were assessed. The findings from this research indicated that oxalomalate administration led to a significant reduction in plasma and hepatic triglyceride levels, as well as adipocyte lipoprotein lipase (B570770) activity nih.gov. These results suggest an inhibitory role of oxalomalate in fat accumulation.

The table below presents a summary of the significant effects of oxalomalate in a rodent model.

Animal ModelParameterEffect of Oxalomalate
Sprague Dawley RatsPlasma Triglyceride LevelsSignificantly Lowered nih.gov
Sprague Dawley RatsHepatic Triglyceride LevelsSignificantly Lowered nih.gov
Sprague Dawley RatsAdipocyte Lipoprotein Lipase ActivitySignificantly Lowered nih.gov
Sprague Dawley RatsPlasma Leptin ConcentrationSignificantly Lowered nih.gov

Biochemical and Molecular Biology Techniques

A range of biochemical and molecular biology techniques are essential for elucidating the specific mechanisms through which oxalomalic acid exerts its effects at a molecular level.

Given that oxalomalic acid is a known competitive inhibitor of key metabolic enzymes, quantitative enzymatic activity assays are fundamental to its study. These assays measure the rate of an enzyme-catalyzed reaction and are used to determine the inhibitory potential of compounds like oxalomalate. The primary targets of oxalomalate are NADP+-dependent isocitrate dehydrogenase (IDH) and aconitase.

The general principle of these assays often involves spectrophotometric or fluorometric detection of the product of the enzymatic reaction or a coupled reaction. For instance, the activity of IDH can be measured by monitoring the production of NADPH, which absorbs light at 340 nm. Similarly, aconitase activity can be determined by a coupled reaction where the product, isocitrate, is used by isocitrate dehydrogenase to produce NADPH. The rate of NADPH formation is directly proportional to the aconitase activity. By performing these assays in the presence of varying concentrations of oxalomalate, researchers can quantify its inhibitory effect on these enzymes.

Electrophoretic Mobility Shift Assays (EMSA) for RNA-Protein Interactions

Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a powerful technique to study the interactions between nucleic acids (like RNA) and proteins. nih.govnih.govresearchgate.net The principle is based on the observation that an RNA-protein complex moves more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound RNA molecule. nih.govuky.edu This difference in migration speed results in a "shift" of the band corresponding to the RNA on the gel.

In the context of oxalomalic acid, EMSA is particularly relevant for investigating its indirect effects on RNA-protein interactions. Research has shown that oxalomalic acid, as an inhibitor of aconitase, can modulate the RNA-binding activity of Iron Regulatory Proteins (IRPs). caymanchem.com When cellular iron is scarce, aconitase functions as IRP1, binding to iron-responsive elements (IREs) on messenger RNA (mRNA) to regulate the translation of proteins involved in iron metabolism. caymanchem.com By inhibiting aconitase, oxalomalic acid can influence this binding.

Application of EMSA to Study Oxalomalic Acid's Effect on IRP-IRE Interaction:

Probe Preparation: A short RNA sequence corresponding to an IRE is synthesized and labeled, typically with a radioactive isotope (like ³²P) or a fluorescent tag.

Binding Reaction: The labeled IRE-RNA probe is incubated with a source of IRP1 (e.g., cell lysate or purified protein) in the presence and absence of oxalomalic acid sodium salt.

Electrophoresis: The reaction mixtures are run on a native gel to separate the bound complexes from free probes.

Detection: The positions of the labeled RNA are visualized by autoradiography or fluorescence imaging. A "shift" in the band's position in the presence of IRP1 indicates binding, and the intensity of this shifted band can be altered by the presence of oxalomalic acid, providing evidence of its modulatory role.

Western Blot Analysis and Immunochemical Detection of Proteins

Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue extract. The method involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid membrane, and then probing the membrane with an antibody specific to the target protein.

This technique can be applied to oxalomalic acid research to understand how the compound affects the expression levels or post-translational modification of specific proteins. For example, given that oxalomalic acid inhibits aconitase and can thereby influence iron homeostasis, Western blotting could be used to measure the levels of proteins whose expression is regulated by IRPs.

Example Research Application: Investigating the Downstream Effects of Aconitase Inhibition by Oxalomalic Acid

Experimental StepProcedureExpected Outcome
Cell Treatment Culture relevant cells (e.g., neurons, epithelial cells) with and without oxalomalic acid sodium salt.Oxalomalic acid inhibits cytosolic aconitase, potentially altering IRP1 activity. caymanchem.com
Protein Extraction Lyse the cells to release their total protein content.A complex mixture of proteins is obtained for analysis.
SDS-PAGE Separate the protein lysates based on molecular weight.Proteins are resolved into distinct bands according to their size.
Membrane Transfer Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.The protein pattern is immobilized on the membrane.
Immunoprobing Incubate the membrane with primary antibodies specific for proteins of interest (e.g., ferritin, transferrin receptor) and then a secondary antibody conjugated to an enzyme (e.g., HRP).Antibodies bind specifically to their target proteins.
Detection Add a chemiluminescent substrate that reacts with the HRP-conjugated antibody to produce light, which is captured on film or by a digital imager. nih.govBands corresponding to the target proteins appear. The intensity of the bands indicates the relative abundance of the protein in the treated vs. untreated samples.

This approach would reveal whether the inhibition of aconitase by oxalomalic acid leads to changes in the cellular levels of key proteins involved in iron metabolism.

Isotopic Tracing and Metabolic Labelling Techniques

Isotopic tracing is a powerful technique used to track the movement of atoms through a metabolic pathway. wikipedia.org It involves introducing a molecule containing a stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C, ³H) isotope into a biological system. wikipedia.org The labeled atoms act as tracers, and their incorporation into downstream metabolites can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

In the study of oxalomalic acid, which is formed from the condensation of glyoxylate (B1226380) and oxaloacetate, isotopic labeling can elucidate its metabolic origin and fate. caymanchem.com

Potential Isotopic Tracing Experiments:

Tracing Precursors: Cells could be cultured in a medium containing a ¹³C-labeled precursor, such as [U-¹³C]-glucose. Glucose is metabolized through glycolysis to pyruvate (B1213749) and then to oxaloacetate in the TCA cycle. The incorporation of ¹³C into oxalomalic acid would confirm its synthesis from these pathways and allow for the quantification of the flux.

Determining Metabolic Fate: If ¹³C-labeled oxalomalic acid were available, it could be introduced to cells to determine if it is further metabolized or if it primarily acts as an inhibitor before being cleared. The appearance of the ¹³C label in other compounds would reveal its metabolic products.

The analysis of labeling patterns provides quantitative data on the rates (fluxes) of metabolic pathways, offering a dynamic view of cellular metabolism that complements static measurements of metabolite concentrations. mdpi.com

Advanced Metabolomics Platforms (e.g., GC-MS-based Metabolite Profiling)

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. gcms.cz Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in metabolomics, particularly for the analysis of small, volatile, and thermally stable compounds. nih.gov For non-volatile metabolites like organic acids, a chemical derivatization step (e.g., silylation) is required to make them amenable to GC analysis.

A GC-MS-based metabolomics platform can be used for either targeted or untargeted analysis in oxalomalic acid research.

Targeted Analysis: This approach focuses on accurately quantifying oxalomalic acid and a predefined set of related metabolites (e.g., other TCA cycle intermediates). It offers high sensitivity and specificity.

Untargeted Profiling: This method aims to detect as many metabolites as possible in a sample to gain a global view of the metabolic state. nih.govnih.gov This is useful for discovering unexpected metabolic changes that occur in response to elevated levels of oxalomalic acid.

Typical GC-MS Metabolomics Workflow:

StepDescription
Sample Preparation Extraction of metabolites from biological material (e.g., cells, tissues) using a solvent system (often methanol/water).
Derivatization Chemical modification of polar metabolites (like oxalomalic acid) to increase their volatility for GC analysis.
GC Separation The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase.
MS Detection and Identification As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. Identification is achieved by matching this spectrum to a reference library. illinois.edu
Data Analysis The resulting data is processed to identify metabolites and quantify their relative abundance, followed by statistical analysis to identify significant changes between sample groups.

This powerful platform can provide a detailed snapshot of the metabolic perturbations caused by oxalomalic acid, offering insights into its broader physiological effects beyond the inhibition of single enzymes.

Synthetic Biology and Chemical Approaches

Controlled Synthesis of Oxalomalic Acid and its Analogues for Mechanistic Probes

The availability of pure oxalomalic acid and its synthetic analogues is crucial for conducting detailed mechanistic studies. Chemical synthesis allows for the production of these molecules in sufficient quantities and provides the flexibility to create modified versions that can serve as valuable research tools.

One key challenge in studying charged molecules like oxalomalic acid is their poor permeability across cell membranes. To overcome this, chemists can synthesize esterified analogues. nih.gov By masking the negatively charged carboxylic acid groups with hydrophobic ester groups (e.g., ethyl esters), the molecule becomes more lipophilic and can more readily diffuse into cells. Once inside the cell, endogenous esterase enzymes can cleave the ester groups, releasing the active, charged form of oxalomalic acid. nih.gov

Strategies for Synthesizing Oxalomalic Acid Analogues:

Esterification: Reacting oxalomalic acid with an alcohol (e.g., ethanol) under acidic conditions can produce the corresponding ester. This approach has been successfully used for other TCA cycle intermediates like succinate (B1194679) and fumarate (B1241708) to enhance their cell permeability. nih.gov

Isotopic Labeling: The synthesis process can incorporate stable isotopes (e.g., ¹³C, ²H) at specific atomic positions. These labeled analogues are indispensable for the isotopic tracing and metabolic flux analysis studies described previously.

Fluorination: Introducing fluorine atoms can alter the molecule's electronic properties and metabolic stability, sometimes leading to more potent or selective enzyme inhibition.

These synthetic probes are essential for dissecting the precise intracellular effects of oxalomalic acid, distinguishing its direct enzymatic inhibition from other potential downstream consequences.

Development of Chemical Tools for Targeted Enzyme Inhibition

Extensive research into the scientific literature reveals a notable absence of studies focused on the development of chemical tools derived from oxalomalic acid sodium salt for targeted enzyme inhibition. While oxalomalic acid itself is a known inhibitor of specific enzymes, there is no publicly available information on its use as a scaffold for the design and synthesis of new, targeted inhibitors. The following sections detail the known inhibitory activities of oxalomalic acid and highlight the gap in research concerning the development of chemical probes and targeted inhibitors based on its structure.

Known Inhibitory Profile of Oxalomalic Acid

Oxalomalic acid is recognized as an inhibitor of two key enzymes in the tricarboxylic acid (TCA) cycle: aconitase and NADP-dependent isocitrate dehydrogenase. Its inhibitory action on these enzymes disrupts cellular metabolism and has been the primary focus of studies involving this compound.

Additionally, research has shown that oxalomalic acid can affect the expression and activity of inducible nitric oxide synthase (iNOS). This suggests that its biological effects may extend beyond the TCA cycle.

Interactive Data Table: Known Enzyme Inhibition by Oxalomalic Acid

Enzyme TargetType of InhibitionObserved Effects
AconitaseCompetitiveDisruption of the citric acid cycle.
NADP-dependent Isocitrate DehydrogenaseCompetitiveDisruption of the citric acid cycle.
Inducible Nitric Oxide Synthase (iNOS)Not fully characterizedAffects expression and activity.

Absence of Research on Oxalomalic Acid-Based Chemical Tools

Despite its known bioactivity, a comprehensive search of scientific databases and literature reveals no studies on the following areas, which are crucial for the development of chemical tools:

Synthesis of Oxalomalic Acid Derivatives: There are no published methods for the chemical modification of oxalomalic acid to create a library of new compounds.

Structure-Activity Relationship (SAR) Studies: Without a series of derivatives, no SAR studies have been conducted to understand how modifications to the oxalomalic acid structure would affect its inhibitory potency and selectivity for its known targets or potential new targets.

Development of Targeted Inhibitors: The use of the oxalomalic acid scaffold as a starting point for the rational design of inhibitors for other enzymes has not been explored.

Chemical Probes: There is no evidence of oxalomalic acid being functionalized to create chemical probes (e.g., with fluorescent tags or biotin) to study enzyme function or for use in drug discovery screening.

Theoretical and Computational Investigations of Oxalomalic Acid

Oxalomalic acid, a tricarboxylic acid formed from the condensation of glyoxylate and oxaloacetate, is recognized for its role as an inhibitor of key enzymes in the citric acid cycle. caymanchem.com While experimental studies have elucidated its biochemical function, theoretical and computational investigations offer a deeper understanding of its molecular interactions and metabolic impact. This article explores the application of various computational methodologies to study oxalomalic acid sodium salt.

Q & A

Q. How should researchers prepare and handle oxalomalic acid sodium salt for in vitro experiments?

Methodological Guidance:

  • Stock Solution Preparation: Dissolve the crystalline solid in ultrapure water at 1 mg/mL. Vortex gently and filter through a 0.22 µm membrane to ensure sterility. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .
  • Storage: Aliquot and store at -20°C in airtight, light-protected vials. Long-term stability (>4 years) is maintained in solid form at -20°C .
  • Critical Note: Verify solubility under experimental buffer conditions (e.g., pH, ionic strength), as variations may alter effective concentrations.

Q. What are the primary biochemical targets of oxalomalic acid sodium salt in metabolic studies?

Methodological Guidance:

  • Enzyme Inhibition Assays:
    • Aconitase (ACO2): Use spectrophotometric assays to monitor citrate-to-isocitrate conversion at 240 nm. Oxalomalate competes with citrate (Km ~0.1 mM), requiring substrate titration (e.g., 0.1–5 mM citrate) to quantify competitive inhibition .
    • NADP-Dependent Isocitrate Dehydrogenase (IDH): Measure NADPH production at 340 nm. Oxalomalate (IC50 ~1 mM) reduces activity by 50% in cell lysates; include α-ketoglutarate as a co-substrate control .
  • Validation: Use knockdown models (e.g., siRNA for ACO2/IDH) to confirm target specificity.

Advanced Research Questions

Q. How does oxalomalic acid sodium salt modulate iron-regulated protein 1 (IRP1) activity, and what experimental approaches validate this mechanism?

Methodological Guidance:

  • RNA-Binding Assays: Treat cells with 1–5 mM oxalomalate under iron-depleted conditions (e.g., deferoxamine). Use electrophoretic mobility shift assays (EMSAs) with IRP1-specific probes (e.g., ferritin IRE) to quantify RNA-binding activity .
  • Iron Chelation Synergy: Combine with iron donors (e.g., ferric ammonium citrate) to test reversibility of IRP1 inhibition. Monitor downstream effects via Western blot (e.g., transferrin receptor expression) .

Q. How can researchers differentiate oxalomalate’s effects on aconitase versus cross-inhibition of PKM2 or ATP-citrate lyase (ACLY)?

Methodological Guidance:

  • Enzyme-Specific Inhibitors: Include PKM2 inhibitors (e.g., shikonin) or ACLY inhibitors (e.g., MEDICA 16) as controls in metabolic flux assays .
  • Substrate Competition: For ACLY, pre-incubate with excess citrate (ACO2 substrate) to isolate PKM2/ACLY effects. Use 13C-glucose tracing to track glycolytic vs. TCA cycle flux .

Q. What strategies are recommended for analyzing contradictory data on oxalomalate’s dose-dependent effects (e.g., 1 mM vs. 5 mM)?

Methodological Guidance:

  • Dose-Response Curves: Test 0.1–10 mM ranges in cell viability (MTT) and enzyme activity assays. Note cell-type variability; neurons show glutamate secretion inhibition at 5 mM, while epithelial cells require higher doses .
  • Context-Dependent Factors: Assess intracellular iron levels (e.g., via calcein-AM fluorescence) and mitochondrial health (JC-1 staining) to explain discrepancies .

Q. How can metabolic flux analysis (MFA) be optimized to study oxalomalate-induced disruptions in the TCA cycle?

Methodological Guidance:

  • Isotopic Tracing: Use U-13C-labeled citrate to track label incorporation into α-ketoglutarate and succinate via LC-MS. Compare flux ratios in treated vs. untreated cells .
  • Computational Modeling: Pair experimental data with genome-scale metabolic models (e.g., Recon3D) to predict compensatory pathways (e.g., glutaminolysis) .

Q. What phenotypic screening approaches are suitable for identifying oxalomalate’s broader metabolic impacts?

Methodological Guidance:

  • Phenotypic Microarrays (PM): Use PM plates (e.g., Biolog) with 2-F05 (oxalomalate) to assess carbon/nitrogen utilization in pathogens like Phytophthora spp. .
  • Multi-Omics Integration: Combine PM data with transcriptomics (RNA-seq) and metabolomics (GC-MS) to map pathway-level perturbations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.